molecular formula C11H19NO2 B2361714 N-cyclopentyloxane-4-carboxamide CAS No. 1339403-49-4

N-cyclopentyloxane-4-carboxamide

Cat. No. B2361714
CAS RN: 1339403-49-4
M. Wt: 197.278
InChI Key: DMWSIDSHRZSXDA-UHFFFAOYSA-N
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Description

“N-cyclopentyloxane-4-carboxamide” is a type of carboxamide . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .


Synthesis Analysis

The synthesis of carboxamides like “N-cyclopentyloxane-4-carboxamide” often involves the amidation of carboxylic acids . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .

Scientific Research Applications

Fungicidal Activity

Penthiopyrad belongs to the class of carboxamides, which have been extensively studied as fungicides. Its structure-activity relationship (SAR) reveals that the fungicidal activity depends on the aromatic ring and the N-substituent at the amide moiety . Specifically:

Systemic Fungicides

Carboxin, the precursor to penthiopyrad, inspired further optimization of chemical structures. Penthiopyrad exhibits a broader spectrum of activity compared to carboxin, controlling Deuteromycete and Phycomycete species in addition to Basidiomycetes .

Anti-Inflammatory Properties

While not the primary focus, some studies explore the potential anti-inflammatory properties of thiazole carboxamide derivatives, including penthiopyrad . Further research is needed in this area.

Antitumor Activity

Although not extensively studied, thiazole derivatives containing N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 have been synthesized and verified for their antitumor activity . Penthiopyrad’s potential in this context warrants further investigation.

Cyclooxygenase (COX) Suppression

Given its structural similarity to NSAIDs, penthiopyrad may have COX-suppressant properties. However, this area requires more detailed research .

properties

IUPAC Name

N-cyclopentyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(9-5-7-14-8-6-9)12-10-3-1-2-4-10/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSIDSHRZSXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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